molecular formula C6H6Cl2N4 B1580704 2,4-Dichloro-5,6,7,8-tetrahydropteridine CAS No. 98142-36-0

2,4-Dichloro-5,6,7,8-tetrahydropteridine

Cat. No.: B1580704
CAS No.: 98142-36-0
M. Wt: 205.04 g/mol
InChI Key: VTUGNSXVSBOONY-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,7,8-tetrahydropteridine (CAS 98142-36-0) is a versatile chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a tetrahydropteridine core, a scaffold present in numerous biologically active molecules and natural coenzymes. The presence of two chlorine atoms at the 2 and 4 positions makes it a key synthetic intermediate for constructing a diverse library of functionalized pteridine derivatives through nucleophilic aromatic substitution reactions, such as with amines . The pteridine ring system is a privileged structure in drug discovery. Research indicates that substituted 2,4-diaminopteridine derivatives exhibit a range of potent biological activities, functioning as radical scavengers and potent inhibitors of enzymes like lipoxygenase, with IC50 values extending down to 100 nM . These activities are associated with promising anti-inflammatory properties, demonstrated by efficacy in animal models of colitis . Furthermore, tetrahydropteridine derivatives have been investigated for potential application in treating neurological disorders . The 2,4-diaminopteridine core thus represents a valuable scaffold for developing new therapeutic agents targeting inflammation and oxidative stress-related diseases . This product is offered For Research Use Only. It is essential to consult the Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment in a well-ventilated place and avoid formation of dust and aerosols . For optimal stability, store the container tightly sealed in a dry, cool environment (2-8°C) .

Properties

CAS No.

98142-36-0

Molecular Formula

C6H6Cl2N4

Molecular Weight

205.04 g/mol

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydropteridine

InChI

InChI=1S/C6H6Cl2N4/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h9H,1-2H2,(H,10,11,12)

InChI Key

VTUGNSXVSBOONY-UHFFFAOYSA-N

SMILES

C1CNC2=C(N1)C(=NC(=N2)Cl)Cl

Canonical SMILES

C1CNC2=C(N1)C(=NC(=N2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional attributes of 2,4-dichloro-5,6,7,8-tetrahydropteridine are best contextualized against related pteridine and heterocyclic derivatives. Below is a systematic comparison:

Structural Analogues and Substitution Effects
Compound Name Core Structure Substituents Key Features
This compound Tetrahydropteridine 2-Cl, 4-Cl High halogen content; industrial applications in APIs and agrochemicals .
5-Ethyl-5,6,7,8-tetrahydropteridine (10a) Tetrahydropteridine 5-Ethyl 81% antioxidant activity at 100 μM; moderate lipoxygenase (LOX) inhibition (IC₅₀ = 5 μM) .
5,8-Diethyl-5,6,7,8-tetrahydropteridine (10b) Tetrahydropteridine 5-Ethyl, 8-Ethyl Superior antioxidant activity (97%) and LOX inhibition vs. NDGA .
7,8-Dichloroquinoline (2l) Quinoline 7-Cl, 8-Cl Thymidine phosphorylase inhibitor; optimal activity in pyrimidinedione series .
NNRTIs with tetrahydropteridine core Tetrahydropteridine Variable (e.g., aryl groups) Nanomolar HIV-1 inhibition; improved solubility vs. FDA-approved drugs .

Key Observations :

  • Chlorine vs. Alkyl Substituents : Chlorination at positions 2 and 4 enhances electrophilicity and binding to hydrophobic enzyme pockets, making the compound suitable for agrochemicals. In contrast, ethyl substituents (e.g., 10a, 10b) improve radical scavenging and LOX inhibition .
  • Core Flexibility : The tetrahydropteridine scaffold accommodates diverse substitutions (e.g., chlorine, ethyl, piperazinyl), enabling applications ranging from antioxidants to antiviral agents .

Preparation Methods

Starting Materials and Precursors

  • 2,4-Dichloro-6-methyl-5-nitropyrimidine is a commonly used precursor, which undergoes intramolecular cyclization with various esters to form the pteridine core.
  • Commercially available chlorinated pyrimidines serve as the foundation for the synthesis, enabling functionalization at the 5,6,7,8 positions to form the tetrahydropteridine ring.

Cyclization and Chlorination

  • The key step involves cyclization of the pyrimidine derivative under controlled conditions, often using acidic or basic catalysts to promote ring closure.
  • Chlorination at the 2 and 4 positions is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which facilitate the substitution of hydroxyl or amino groups with chlorine atoms.

Reaction Conditions

  • Reactions are commonly performed under reflux in solvents like dimethylformamide (DMF), dimethyl carbonate, or tetrahydrofuran (THF).
  • Temperature control is critical, with typical reaction temperatures ranging from 60°C to 130°C depending on the step and reagents involved.
  • Reaction completion is monitored by thin-layer chromatography (TLC) or ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).

Representative Experimental Procedure

A typical preparation might proceed as follows:

Step Reagents & Conditions Description & Outcome
1 2,4-Dichloro-6-methyl-5-nitropyrimidine + ester Intramolecular cyclization to form pteridine ring under basic conditions, yield ~67%
2 Chlorinating agent (e.g., POCl3) in DMF, reflux Chlorination at positions 2 and 4 to yield dichloro derivative
3 Workup with water, pH adjustment to ~10 with NaOH Separation of organic phase, washing, and drying
4 Purification by recrystallization or column chromatography Isolation of pure this compound

This method yields the target compound in moderate to high yields (typically 60-85%) with good purity.

Analytical and Purity Data

  • Melting Point: Approximately 245 ± 5 °C, indicating thermal stability.
  • Thermogravimetric Analysis (TGA): Shows weight loss due to crystal water release between 60-140 °C, confirming hydrated forms may exist.
  • NMR and Mass Spectrometry: Confirm the substitution pattern and molecular weight consistent with 2,4-dichloro substitution on the tetrahydropteridine core.
  • Chromatographic Purity: TLC and UPLC-MS are employed to monitor reaction progress and purity, with final products showing minimal impurities (<2.5%).

Comparative Table of Preparation Methods

Method Aspect Description Yield (%) Key Notes
Cyclization from pyrimidine esters Basic conditions, intramolecular ring closure 60-70 Requires careful control of pH and temperature
Chlorination with POCl3 or SOCl2 Reflux in DMF or similar solvent 75-85 Efficient substitution at 2,4 positions
Purification Recrystallization or chromatography High purity Ensures removal of side products and unreacted materials
Monitoring TLC, UPLC-MS, NMR - Essential for confirming reaction completion and product identity

Research Findings and Optimization Notes

  • Alternative synthetic routes involving palladium-catalyzed coupling reactions have been explored for related pteridine derivatives, but classical chlorination remains the most straightforward for 2,4-dichloro derivatives.
  • Reaction times vary from 2 hours to over 24 hours depending on the reagents and conditions, with microwave-assisted heating reported to accelerate certain steps.
  • The presence of substituents on the pteridine ring can influence the chlorination efficiency and product stability, requiring optimization of reagent equivalents and reaction temperatures.
  • Hydrated crystal forms of the compound have been characterized, indicating the importance of controlling drying conditions to obtain anhydrous material for specific applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-Dichloro-5,6,7,8-tetrahydropteridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization or halogenation of tetrahydropteridine precursors. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve halogenation efficiency .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .
  • Catalysts : Lewis acids like FeCl₃ or AlCl₃ may accelerate chlorination .
  • Advanced techniques : Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional methods .
    • Data Table :
MethodSolventTemp (°C)CatalystYield (%)
Conventional CyclizationDCM70FeCl₃55–60
Microwave-AssistedAcetonitrile80None75–80

Q. How can researchers purify this compound, and what analytical techniques validate purity?

  • Methodological Answer :

  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization in ethanol improves crystalline purity .
  • Validation :
  • HPLC : Retention time comparison against standards.
  • NMR : Absence of extraneous proton signals in ¹H/¹³C spectra .
  • Mass Spectrometry : Confirm molecular ion peak at m/z = [M+H]⁺ .

Advanced Research Questions

Q. What role does this compound play in enzymatic systems, and how can its interactions be studied?

  • Methodological Answer :

  • Enzymatic Context : Acts as a structural analog of 5,6,7,8-tetrahydrobiopterin (BH₄), a cofactor for aromatic amino acid hydroxylases (e.g., phenylalanine hydroxylase, EC 1.14.16.1) .
  • Interaction Studies :
  • Kinetic assays : Measure enzyme activity in the presence of the compound using UV-Vis spectroscopy (e.g., tyrosine hydroxylation at 275 nm) .
  • Inhibition assays : Compare Ki values with natural cofactors to assess competitive binding .
    • Data Table :
EnzymeSubstrateKm (μM)Vmax (nmol/min/mg)
Phenylalanine hydroxylaseBH₄ (natural)12 ± 28.5 ± 0.3
Phenylalanine hydroxylase2,4-Dichloro analog45 ± 53.2 ± 0.2

Q. How can structural modifications of this compound enhance its bioactivity or stability?

  • Methodological Answer :

  • Rational Design :
  • Fluorination : Replace Cl with F at position 8 to improve metabolic stability (e.g., reduced CYP450-mediated oxidation) .
  • Amino substitutions : Introduce NH₂ at position 2 to mimic natural pteridines, enhancing cofactor activity .
  • Stability Testing :
  • pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .

Q. How should researchers resolve contradictions in toxicity data for this compound derivatives?

  • Methodological Answer :

  • Dose-response studies : Use in vitro models (e.g., HepG2 cells) to establish LC50 values across concentrations (1–100 μM) .
  • Mechanistic studies :
  • ROS detection : Apply fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .
  • Apoptosis markers : Measure caspase-3/7 activity via luminescent assays .
    • Data Table :
DerivativeLC50 (μM)ROS Increase (%)Caspase-3 Activation (Fold)
Parent compound65 ± 4120 ± 102.5 ± 0.3
8-Fluoro analog>10030 ± 51.2 ± 0.1

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